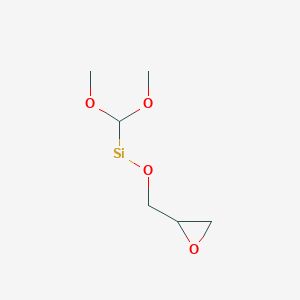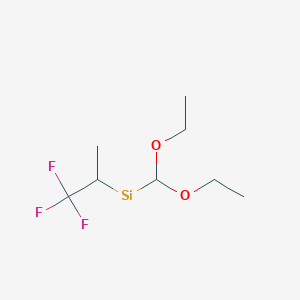
CID 24957595
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane is an organosilicon compound with the molecular formula C8H17F3O2Si. This compound is characterized by the presence of both ethoxy and trifluoropropyl groups attached to a silicon atom. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane typically involves the reaction of diethoxymethylsilane with 1,1,1-trifluoropropan-2-yl halides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of (Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides or amines are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is utilized in the modification of biomolecules and in the development of novel biocompatible materials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is employed in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which (Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane exerts its effects involves the interaction of its functional groups with various molecular targets. The ethoxy groups can participate in hydrolysis reactions, leading to the formation of silanols, which can further condense to form siloxane networks. The trifluoropropyl group imparts unique properties, such as increased hydrophobicity and chemical stability, to the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(Dimethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane: Similar in structure but with methoxy groups instead of ethoxy groups.
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane: Another variant with different substituents on the silicon atom.
Uniqueness
(Diethoxymethyl)(1,1,1-trifluoropropan-2-yl)silane is unique due to the combination of ethoxy and trifluoropropyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrophobicity and the ability to undergo further chemical modifications.
Eigenschaften
Molekularformel |
C8H15F3O2Si |
|---|---|
Molekulargewicht |
228.28 g/mol |
InChI |
InChI=1S/C8H15F3O2Si/c1-4-12-7(13-5-2)14-6(3)8(9,10)11/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
GMMXWPXKSBOKCG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(OCC)[Si]C(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


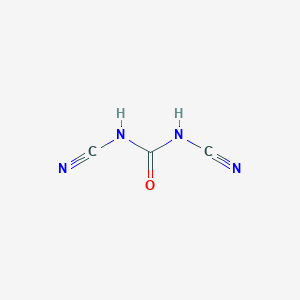
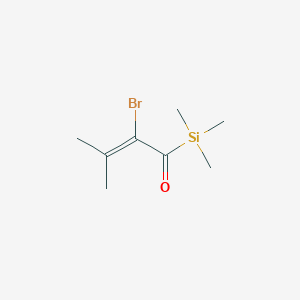
![1,4-Dimethyloctahydro-1H-cyclopenta[b]pyridine](/img/structure/B14422232.png)
![Diethyl [1-(methylselanyl)hexyl]phosphonate](/img/structure/B14422235.png)
![2-[(4-Hydroxyphenyl)methylidene]cycloheptane-1,3-dione](/img/structure/B14422237.png)
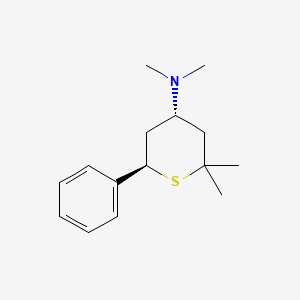
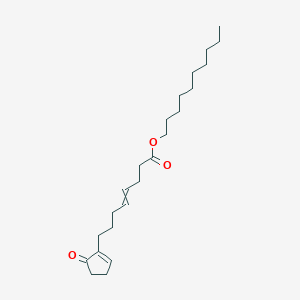
![(3aE,7Z,9E)-5H-[1,3]dioxolo[4,5-d]oxocine](/img/structure/B14422255.png)

sulfanium iodide](/img/structure/B14422268.png)
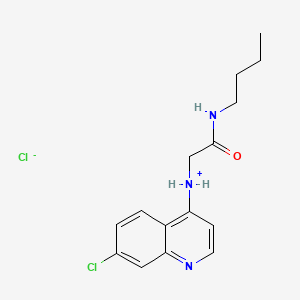
![5-Formyl-2-[(4-nitrophenyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14422273.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
